3-Chloro-5-iodo-2-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-iodo-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQJPHAKHSUPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702698-94-9 | |
| Record name | 3-chloro-5-iodo-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Methodologies for 3 Chloro 5 Iodo 2 Methylbenzoic Acid
Precursor Identification and Retrosynthetic Analysis
The synthesis of a polysubstituted aromatic compound such as 3-chloro-5-iodo-2-methylbenzoic acid requires a strategic approach to control the regiochemistry of the halogen substituents. A retrosynthetic analysis of the target molecule reveals that the most logical and readily available precursor is 2-methylbenzoic acid. The synthetic challenge lies in the sequential and regioselective introduction of the iodine and chlorine atoms onto the aromatic ring.
The disconnection approach suggests two primary pathways originating from 2-methylbenzoic acid:
Path A: Initial iodination to form 5-iodo-2-methylbenzoic acid, followed by chlorination.
Path B: Initial chlorination to form 3-chloro-2-methylbenzoic acid, followed by iodination.
The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. In 2-methylbenzoic acid, the methyl group (-CH₃) is an activating ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. Their combined influence strongly favors substitution at the C-5 position, which is para to the methyl group and meta to the carboxyl group. This makes the initial halogenation at the 5-position the most favorable reaction.
Following the formation of 5-iodo-2-methylbenzoic acid (Path A), the directing effects of the three substituents (-CH₃, -COOH, and -I) align to facilitate the introduction of the second halogen at the C-3 position. The methyl group directs ortho, the carboxyl group directs meta, and the iodo group directs ortho, all pointing to the C-3 position. This synergistic activation makes the sequence of iodination followed by chlorination the most efficient and regioselective strategy for the synthesis of this compound. A similar strategy, starting with 2-aminobenzoates, has been used to synthesize related 3-amino-5-halo-2-iodobenzoates, highlighting the effectiveness of building upon a pre-substituted benzene (B151609) ring. researchgate.net
Regioselective Halogenation Paradigms for Substituted Benzoic Acids
The successful synthesis of this compound hinges on the precise control of halogenation. Several modern synthetic paradigms are available for the regioselective functionalization of substituted benzoic acids.
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position. The resulting aryl anion is then quenched with an electrophile. The carboxylate group, formed by the initial deprotonation of the acidic proton of the benzoic acid, can act as a DMG. semanticscholar.org This typically directs metalation to the C-2 and C-6 positions. organic-chemistry.orgacs.orgnih.gov
For a precursor like 2-methylbenzoic acid, the C-2 position is already substituted, meaning DoM would exclusively direct functionalization to the C-6 position. Since the target molecule requires substitution at the C-3 and C-5 positions, DoM is not a suitable primary strategy for this specific synthetic goal. While reaction conditions can sometimes reverse regioselectivity in certain substrates, the inherent directing power of the carboxylate group to the ortho position makes it an inefficient pathway for achieving the desired 3,5-dihalo substitution pattern. organic-chemistry.orgacs.orgnih.gov
Transition metal-catalyzed C-H activation has emerged as a premier strategy for direct functionalization of aromatic rings. Palladium (Pd) and Iridium (Ir) catalysts are particularly effective for the ortho-halogenation of benzoic acids, where the carboxyl group serves as an effective directing group. acs.orgacs.org These reactions typically proceed via a cyclometalated intermediate, ensuring high regioselectivity at the position ortho to the directing group. researchgate.netresearchgate.net
A variety of palladium-catalyzed methods have been developed for the ortho-iodination of benzoic acids using iodine sources like potassium iodide (KI) or molecular iodine (I₂) with a suitable oxidant. researchgate.netresearchgate.netnih.gov Similarly, iridium catalysts can achieve ortho-iodination under mild, additive-free conditions. acs.org However, as with DoM, these methods are designed for ortho-functionalization. When applied to 2-methylbenzoic acid, these catalytic systems would direct halogenation to the C-6 position, which is not the desired outcome for synthesizing this compound.
| Catalyst System | Iodine Source | Directing Group | Position of Iodination | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ce(III) / H₂O₂ | KI | -COOH | ortho | researchgate.net |
| Pd(II) | I₂ | Amide Auxiliary | ortho | nih.gov |
| Ir Complex | NIS | -COOH | ortho | acs.org |
Halogenation using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), is a classic and effective method for electrophilic aromatic substitution. oup.comresearchgate.netyinshai.com These reagents are easier to handle than elemental halogens and their reactivity can be modulated by the addition of acid catalysts. oup.comacs.orgresearchgate.net The regioselectivity is determined by the electronic and steric effects of the substituents on the aromatic ring.
For the synthesis of this compound from 2-methylbenzoic acid, NXS reagents are highly suitable.
First Halogenation (Iodination): The combined directing effects of the activating ortho, para-directing methyl group and the deactivating meta-directing carboxyl group favor electrophilic attack at the C-5 position. Using NIS in the presence of a Lewis or Brønsted acid catalyst can achieve the synthesis of 5-iodo-2-methylbenzoic acid with high selectivity. researchgate.netyinshai.com
Second Halogenation (Chlorination): In the 5-iodo-2-methylbenzoic acid intermediate, the directing effects of all three substituents (-CH₃, -COOH, -I) converge to activate the C-3 position for the subsequent chlorination with NCS.
The reaction conditions, including the choice of solvent and catalyst, are crucial for optimizing yield and preventing side reactions. oup.comresearchgate.net Fluorinated alcohols like hexafluoroisopropanol (HFIP) have also been shown to promote regioselective halogenation with NXS under mild conditions. acs.org
| NXS Reagent | Catalyst/Solvent | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| NCS, NBS, NIS | NH₄NO₃ or FeCl₃ in CH₃CN | Aromatic Compounds | Efficient and mild conditions | oup.com |
| NBS, NIS, NCS | AuCl₃ | Unactivated Aromatics | Dual activation mechanism | yinshai.com |
| NBS, NCS | Fe(NTf₂)₃ / I₂ | Aromatic Compounds | High para-selectivity | researchgate.net |
| NCS, NBS | PhSSPh | Less Reactive Aromatics | Mild activation of NXS | acs.orgresearchgate.net |
Oxidative iodination provides a powerful method for introducing iodine onto aromatic rings, particularly those that are deactivated or moderately activated. This technique employs molecular iodine (I₂) in conjunction with a strong oxidizing agent, which converts I₂ into a highly electrophilic iodinating species, effectively I⁺. nih.govresearchgate.net Common oxidants for this purpose include iodic acid (HIO₃), periodic acid, and their salts (e.g., sodium periodate, NaIO₄). mdpi.comgoogle.comgoogleapis.com
This method is exceptionally well-suited for the regioselective synthesis of 5-iodo-2-methylbenzoic acid from 2-methylbenzoic acid. The reaction is typically conducted in an acidic medium, such as a mixture of acetic acid, acetic anhydride (B1165640), and sulfuric acid. nih.govchemicalbook.com A patented industrial process describes the synthesis of 5-iodo-2-methylbenzoic acid in high yield and selectivity by reacting 2-methylbenzoic acid with iodine and iodic acid in a refluxing acetic acid/acetic anhydride mixture. chemicalbook.com This approach offers high conversion rates and produces the desired C-5 isomer with excellent selectivity over the C-3 isomer. google.comchemicalbook.com
| Iodine Source | Oxidizing Agent | Reaction Conditions | Product / Yield | Reference |
|---|---|---|---|---|
| Iodine (I₂) | Iodic Acid (HIO₃) | Acetic acid, Acetic anhydride, 122°C | 5-iodo-2-methylbenzoic acid / 94.3% | chemicalbook.com |
| Iodine (I₂) | Sodium Periodate | Acid catalyst | Iodinated arenes | google.comgoogleapis.com |
| - | Iodic Acid (HIO₃) | AcOH, Ac₂O, H₂SO₄ | Iodinated deactivated arenes | nih.govresearchgate.net |
The regioselectivity of both the initial iodination and subsequent chlorination is the critical factor for an efficient synthesis of this compound.
Step 1: Iodination of 2-Methylbenzoic Acid. The primary consideration is the competition between the directing effects of the -CH₃ and -COOH groups.
-CH₃ group (ortho, para-director): Activates positions C-3 and C-5.
-COOH group (meta-director): Deactivates the ring and directs to C-5. The directing vectors converge on the C-5 position. Furthermore, the C-3 position experiences some steric hindrance from the adjacent methyl group, which disfavors the approach of a bulky electrophile. As a result, electrophilic iodination occurs with high regioselectivity at the C-5 position. google.comchemicalbook.com
Step 2: Chlorination of 5-Iodo-2-methylbenzoic Acid. In this intermediate, the regiochemical outcome is determined by three substituents.
-CH₃ group (ortho, para-director): Directs to C-3 (the C-5 position is blocked).
-COOH group (meta-director): Directs to C-3 (the C-5 position is blocked).
-I group (ortho, para-director): Directs to C-3 and C-6. A powerful consensus exists among the substituents, with all three directing the incoming chloro electrophile to the C-3 position. This synergistic effect ensures that the chlorination step proceeds with very high regioselectivity, yielding the desired this compound. The systematic investigation of halogenation on chlorinated phenols and anilines has also shown that existing halogen substituents play a predictable role in directing subsequent electrophilic attack. nih.gov
This analysis confirms that a two-step electrophilic halogenation sequence, beginning with iodination at C-5 followed by chlorination at C-3, is the most logical and regiochemically favored pathway.
Multi-Step Synthesis from Readily Available Aromatic Feedstocks
Constructing the this compound molecule often involves a sequence of reactions starting from simpler, commercially available aromatic compounds. The key challenges lie in controlling the regioselectivity of the halogenation and carboxylation steps to achieve the desired 1,2,3,5-substitution pattern.
The Sandmeyer reaction and related diazotization-substitution sequences are powerful tools for the introduction of halogens onto an aromatic ring with high regioselectivity, starting from an aryl amine. wikipedia.orgnih.gov This method is particularly advantageous when direct halogenation is unselective or leads to isomeric mixtures. A plausible synthetic route to this compound using this approach would begin with a suitably substituted aniline (B41778) derivative.
For instance, a synthesis could commence with 3-amino-5-chloro-2-methylbenzoic acid. This precursor undergoes diazotization, typically using sodium nitrite (B80452) (NaNO₂) in a strong acidic medium like sulfuric or hydrochloric acid at low temperatures (-10°C to 10°C), to form a stable diazonium salt. google.com The subsequent substitution of the diazonium group with iodine is achieved by introducing an iodide source, such as potassium iodide (KI), sodium iodide, or cuprous iodide. google.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) salts in the classic Sandmeyer reaction, to yield the target this compound. wikipedia.org
A similar multi-step synthesis has been reported for the related compound 2-chloro-5-iodobenzoic acid, starting from o-chlorobenzoic acid. google.com The process involves nitration, followed by reduction of the nitro group to an amine, and finally, a diazotization-iodination sequence. This highlights the industrial applicability of this pathway for producing halogenated benzoic acids. google.comgoogle.comgoogle.com
Table 1: Representative Diazotization-Iodination Reaction This table is based on a reported synthesis for a similar compound and illustrates the typical conditions.
| Step | Starting Material | Reagents | Temperature | Yield | Reference |
|---|
An alternative strategy involves the introduction of the carboxyl group at a later stage of the synthesis, starting from a halogenated toluene (B28343) derivative like 3-chloro-5-iodotoluene. The most direct method for this transformation is the oxidation of the methyl group to a carboxylic acid.
Classical oxidation methods often employ strong, stoichiometric oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium(VI) compounds. d-nb.info While effective, these reagents generate significant amounts of toxic metal waste. More contemporary and environmentally benign methods have been developed, such as catalyst-free aerobic photooxidation. d-nb.infoorganic-chemistry.orgresearchgate.net This process can involve the photoirradiation of a toluene derivative with bromine in a solvent system like benzotrifluoride-water, using light sources such as a fluorescent lamp or LEDs. organic-chemistry.org The reaction is believed to proceed through the formation of a dibromomethyl intermediate, which is then hydrolyzed to the corresponding benzoic acid. organic-chemistry.org
Another approach is the direct carboxylation of the aromatic ring. While less common for this specific target, research has shown that aromatics can be carboxylated using carbon dioxide (CO₂) in the presence of novel catalytic systems, such as Si/Al based Frustrated Lewis Pairs (FLPs). researchgate.net This method involves the activation of CO₂ to facilitate an electrophilic attack on the aromatic ring. researchgate.net However, for the synthesis of this compound, the oxidation of the methyl group on a pre-formed 3-chloro-5-iodotoluene precursor remains the more established route.
Decarboxylative halogenation, also known as halodecarboxylation, is a synthetic method where a carboxylic acid group is replaced by a halogen. acs.orgnih.gov This reaction can be particularly useful for accessing substitution patterns that are difficult to achieve through direct electrophilic aromatic halogenation. nih.gov The process involves the selective cleavage of a carbon-carboxyl group bond and the introduction of a halogen. acs.org
In the context of synthesizing this compound, a potential precursor could be a dicarboxylic acid, such as 3-chloro-2-methyl-5-carboxybenzoic acid. One of the carboxyl groups could then be selectively replaced with iodine. This transformation, specifically iododecarboxylation, can be mediated by various reagents. Hypervalent iodine(III) reagents have been used for the decarboxylative halogenation of indolecarboxylic acids. nih.gov Copper-mediated reactions are also prevalent, especially for electron-deficient aryl carboxylic acids, often utilizing molecular oxygen as the terminal oxidant. organic-chemistry.org A general method for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed using a copper-ligand-to-metal charge transfer mechanism, which can install bromine or iodine via an atom transfer pathway. princeton.edu
Table 2: General Approaches to Decarboxylative Halogenation
| Catalyst/Mediator | Substrate Type | Halogen Source | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) | Electron-deficient benzoic acids | CuI, CuBr, CuCl | Aerobic conditions, simple protocol | organic-chemistry.org |
| Palladium(II) | Electron-rich benzoic acids | Various | Aerobic conditions | organic-chemistry.org |
Novel Catalytic Systems and Reaction Conditions for Synthesis
The development of novel catalysts is crucial for improving the efficiency, selectivity, and sustainability of synthetic routes. For the synthesis of complex molecules like this compound, modern catalysis can offer significant advantages over traditional stoichiometric methods.
Recent advancements have seen the creation of unique catalytic structures, such as those with two metal cores working in concert. For example, a catalyst featuring two copper ions held in a polymeric carbon nitride structure has been developed for cross-coupling reactions. sciencedaily.com This design allows for more efficient and selective bond formation and has demonstrated high stability, allowing for recovery and reuse over multiple reaction cycles with minimal metal leaching. sciencedaily.com Such systems could potentially be adapted for the C-Cl or C-I bond-forming steps in the synthesis of the target molecule.
In the realm of C-H functionalization, ruthenium-catalyzed reactions have been developed for the ortho-C–H arylation of benzoic acids, using the carboxylate group as a directing group. researchgate.net While not directly applicable to the target molecule's synthesis, it showcases the power of transition metal catalysis to achieve site-selective transformations on benzoic acid scaffolds. Another innovative approach involves a Ru-catalyzed C-H allylation and subsequent iodolactonization of benzoic acids in water, highlighting the trend towards using environmentally benign solvents. acs.org These cutting-edge catalytic methods represent the future of designing more efficient synthetic pathways for polysubstituted aromatics.
Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry, particularly atom economy and the reduction of waste, are increasingly important in chemical synthesis. An atom-economical reaction is one that maximizes the incorporation of atoms from the starting materials into the final product. nih.gov
Designing a sustainable synthesis for this compound involves selecting reactions that fit these criteria. For example, pericyclic reactions like the Diels-Alder reaction are 100% atom-economical. nih.gov While not directly used for this target, the principle guides the selection of other reaction types. Catalytic reactions are inherently more atom-economical and sustainable than stoichiometric ones because the catalyst is used in small amounts and can often be recycled. jocpr.com
Applying these principles to the synthesis of this compound would favor:
Catalytic Halogenation: Using catalytic systems for chlorination and iodination steps instead of stoichiometric amounts of halogenating agents.
Catalyst-Free Oxidation: Employing methods like the aerobic photooxidation of the methyl group to avoid heavy metal waste from traditional oxidants. d-nb.infoorganic-chemistry.org
Process Optimization: Minimizing the number of synthetic steps, avoiding the use of protecting groups, and choosing reactions that proceed in environmentally friendly solvents like water. acs.orgnih.gov
By integrating these strategies, chemists can develop pathways that are not only efficient in producing the desired molecule but also minimize the environmental impact of the synthesis. sciencedaily.com
Chemical Transformations and Reaction Scope of 3 Chloro 5 Iodo 2 Methylbenzoic Acid
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be converted into various other functional groups, including esters, amides, and alcohols. The presence of a methyl group at the ortho position can introduce steric hindrance, potentially influencing reaction rates and conditions compared to unsubstituted benzoic acid.
Esterification is a fundamental transformation of carboxylic acids. For 3-Chloro-5-iodo-2-methylbenzoic acid, the most common esterification is the formation of its methyl ester, yielding methyl 3-chloro-5-iodo-2-methylbenzoate. This can be achieved through several standard methods.
One of the most common laboratory methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.
Alternative methods that proceed under milder conditions can also be employed. For instance, reacting the acid with diazomethane (B1218177) provides a quantitative conversion to the methyl ester at room temperature, though the hazardous nature of diazomethane limits its use. Another effective method involves the use of activating agents like thionyl chloride (SOCl₂) or oxalyl chloride to first form the more reactive acyl chloride, which is then treated with methanol (B129727), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.
Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, have also been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions, which presents a greener alternative to traditional methods. ijstr.orgepa.gov
Table 1: Representative Conditions for Esterification of Substituted Benzoic Acids
| Method | Alcohol | Catalyst / Reagent | Solvent | Conditions | Typical Yield |
| Fischer-Speier | Methanol | Conc. H₂SO₄ | Methanol (excess) | Reflux | Good to Excellent |
| Acyl Chloride | Methanol | 1. SOCl₂ 2. Pyridine | 1. None 2. CH₂Cl₂ | 1. Reflux 2. 0°C to RT | Excellent |
| Solid Acid Catalyst | Methanol | Montmorillonite K10 | None (Solvent-free) | Reflux | High |
The carboxylic acid can be converted into amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Standard peptide coupling reagents are highly effective for this purpose.
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like HATU are also widely used, particularly for forming amides from sterically hindered acids or less nucleophilic amines. luxembourg-bio.com
The reaction involves first activating the this compound with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is then readily attacked by the amine to form the corresponding amide, with the byproducts of the coupling reagent being removed during workup or purification. The steric hindrance from the ortho-methyl group might necessitate slightly longer reaction times or elevated temperatures for challenging substrates. rsc.org
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Typical Solvent | Base | Key Features |
| Carbodiimide | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMF, CH₂Cl₂ | DIPEA, Et₃N | Widely used, water-soluble byproduct. |
| Phosphonium | PyBOP | DMF, CH₂Cl₂ | DIPEA, Et₃N | High efficiency, good for hindered substrates. |
| Uronium/Aminium | HATU | DMF, NMP | DIPEA, Collidine | Very fast reaction rates, highly effective. |
| Immonium | COMU | DMF, MeCN | DIPEA, Collidine | Broad substrate scope, effective in aqueous media. luxembourg-bio.com |
The carboxyl group of this compound can be reduced to a primary alcohol, yielding (3-chloro-5-iodo-2-methylphenyl)methanol. Due to the low reactivity of carboxylic acids towards reduction, strong reducing agents are required.
Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, readily reducing carboxylic acids to alcohols in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). testbook.comlibretexts.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate aqueous workup step to release the final alcohol product.
Borane (B79455) (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another highly effective reagent for this reduction. commonorganicchemistry.com A key advantage of borane is its chemoselectivity; it reduces carboxylic acids in preference to many other functional groups, such as esters, which are not reduced by NaBH₄. libretexts.org The reaction with borane also requires a workup step to hydrolyze the intermediate borate (B1201080) esters. Sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce carboxylic acids but can be used if the acid is first activated, for instance, by conversion to a mixed anhydride (B1165640). commonorganicchemistry.comresearchgate.net
Reactivity of the Halogen Substituents
The presence of both iodine and chlorine on the aromatic ring is a key feature of this compound. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in transition metal-catalyzed reactions, allows for highly selective functionalization of the molecule.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A general principle in these reactions is that the rate of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, follows the trend C–I > C–Br > C–Cl. wikipedia.org This reactivity difference is so pronounced that it is possible to selectively perform a cross-coupling reaction at the C-I bond of this compound while leaving the C-Cl bond intact.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org By carefully selecting the catalyst (e.g., Pd(PPh₃)₄), ligands, and reaction conditions (temperature, base), one can achieve a highly chemoselective coupling of an arylboronic acid at the 5-position (iodine) of this compound. The resulting product, a 3-chloro-5-aryl-2-methylbenzoic acid, retains the chlorine atom, which can be used for a subsequent, more forcing cross-coupling reaction if desired. researchgate.net
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I) salts. wikipedia.org The high reactivity of the C-I bond allows for the selective coupling of various alkynes at the 5-position. Studies on di- and tri-iodinated arenes have demonstrated that Sonogashira couplings occur exclusively at the most reactive and sterically accessible C-I positions, leaving other halogen sites untouched. nih.gov This selectivity is directly applicable to this compound.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orglibretexts.org Similar to other palladium-catalyzed couplings, the reaction occurs preferentially at the C-I bond. This would allow for the selective introduction of a vinyl group at the 5-position of the benzoic acid ring.
Negishi Coupling: This reaction involves the coupling of an aryl halide with an organozinc reagent. It is known for its broad scope and functional group tolerance. The differential reactivity of C-I vs. C-Cl bonds is also exploited in Negishi couplings to achieve selective transformations on polyhalogenated substrates.
Table 3: Chemoselectivity in Cross-Coupling of Chloro-Iodo-Arenes
| Reaction | Coupling Partner | Catalyst System | Expected Site of Reaction | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst, Base | C-I (position 5) | 5-Aryl-3-chloro derivative |
| Sonogashira | R-C≡CH | Pd(0)/Cu(I) catalyst, Base | C-I (position 5) | 5-Alkynyl-3-chloro derivative |
| Heck | Alkene | Pd(0) catalyst, Base | C-I (position 5) | 5-Alkenyl-3-chloro derivative |
| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | C-I (position 5) | 5-Alkyl/Aryl-3-chloro derivative |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halogen on an aromatic ring with a strong nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group (the halogen). libretexts.orgopenstax.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com
In the case of this compound, the carboxylic acid group is an electron-withdrawing group. However, it is located meta to both the chlorine and iodine atoms. A substituent in the meta position cannot delocalize the negative charge of the Meisenheimer complex through resonance. openstax.org Consequently, the aromatic ring is not sufficiently activated for a standard SNAr reaction to occur under typical conditions. Both the chloro and iodo substituents would be expected to be inert to nucleophilic attack by common nucleophiles like alkoxides, amines, or thiols unless extremely harsh reaction conditions (high temperatures and pressures) are applied.
Detailed Scientific Article on this compound Forthcoming
A comprehensive review of the chemical transformations and reaction scope of this compound is currently in preparation. Due to the specific and technical nature of the required information, further research is underway to provide a thorough and scientifically accurate article that adheres to the requested detailed outline.
Initial research indicates that while information on related compounds is available, specific literature detailing the reaction scope of this compound in the areas of halogen-metal exchange, methyl group transformations, selective derivatization, and cascade reactions is not readily accessible. To ensure the final article is both comprehensive and precise, our team is conducting an in-depth search of chemical literature and databases.
The forthcoming article will be structured as follows:
Strategic Utilization in Cascade and Multicomponent Reactions:This final section will highlight the use of this compound as a strategic starting material in complex reaction sequences. It will provide examples of how the various functional groups can be sequentially or concertedly transformed in cascade or multicomponent reactions to build complex molecular architectures.
We appreciate your patience as we compile the necessary research to deliver a high-quality, authoritative article that meets the specified requirements.
Advanced Derivatization and Scaffold Engineering Based on 3 Chloro 5 Iodo 2 Methylbenzoic Acid
Synthesis of Conformationally Restricted Analogues
There is a notable absence of specific studies detailing the synthesis of conformationally restricted analogues derived from 3-Chloro-5-iodo-2-methylbenzoic acid. In principle, the introduction of steric bulk or cyclic constraints can lock the molecule into specific spatial arrangements, which is a valuable strategy in drug design to enhance binding affinity and selectivity for biological targets. General approaches to achieve conformational restriction in benzoic acid derivatives often involve the formation of bicyclic or spirocyclic systems, or the introduction of bulky substituents that limit rotational freedom. However, the application of these strategies to this compound has not been documented.
Preparation of Polyhalogenated Benzoic Acid Derivatives with Tailored Substitution Patterns
The synthesis of polyhalogenated benzoic acid derivatives from this compound with specifically tailored substitution patterns is another area lacking detailed investigation. The existing chloro and iodo substituents offer handles for further functionalization through cross-coupling reactions or other transformations, potentially allowing for the introduction of additional halogen atoms at specific positions. Such tailored polyhalogenated compounds could serve as valuable intermediates in organic synthesis or as building blocks for materials with unique electronic properties. The regioselectivity of such transformations would be of critical importance, yet no specific studies have been reported.
Incorporation into Macrocyclic Structures or Supramolecular Assemblies
The incorporation of this compound into macrocyclic structures or supramolecular assemblies is a promising yet unexplored field. The carboxylic acid group can be readily used for amide or ester bond formation, enabling its integration into larger cyclic frameworks. The halogen substituents could also participate in halogen bonding, a non-covalent interaction that can direct the formation of complex supramolecular architectures. These assemblies could have applications in areas such as molecular recognition, catalysis, and drug delivery. However, the scientific literature does not currently contain examples of such applications for this specific molecule.
Design and Synthesis of Precursors for Advanced Materials
The potential of this compound as a precursor for advanced materials remains largely theoretical due to a lack of dedicated research. Its aromatic and halogenated nature suggests that it could be a building block for polymers, metal-organic frameworks (MOFs), or organic electronic materials. The chloro and iodo groups could be utilized as reactive sites for polymerization or for tuning the electronic and photophysical properties of the resulting materials. Despite this potential, no concrete examples of its use in the design and synthesis of advanced materials have been published.
Investigation of Regioselective Functionalization of Derivatives
A detailed investigation into the regioselective functionalization of derivatives of this compound is crucial for unlocking its full synthetic potential. The interplay between the directing effects of the methyl, chloro, iodo, and carboxylic acid groups would govern the outcome of electrophilic or nucleophilic aromatic substitution reactions. Understanding these regiochemical preferences would allow for the controlled synthesis of a wide array of new derivatives with precisely positioned functional groups. While general principles of regioselectivity in substituted benzene (B151609) rings are well-established, specific experimental data and computational studies on derivatives of this compound are not available.
Applications in Chemical Synthesis and Methodological Development
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The unique substitution pattern of 3-chloro-5-iodo-2-methylbenzoic acid makes it a strategic precursor in multi-step syntheses targeting a range of complex organic molecules. The differential reactivity of the chloro and iodo substituents, along with the carboxylic acid handle, provides chemists with a versatile platform for molecular elaboration.
A significant application of this compound is in the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of novel therapeutic agents. Notably, it has been utilized in the development of compounds that mediate protein degradation, a promising strategy for the treatment of various diseases, including cancer. google.comgoogle.com
Recent patent literature describes the use of this compound in the synthesis of molecules designed to induce the degradation of cyclin-dependent kinase 2 (CDK2). google.comgoogle.com These compounds are investigated for their potential as anticancer agents. In these synthetic routes, the carboxylic acid moiety of this compound is typically activated and coupled with other complex fragments to form an amide bond, illustrating a crucial carbon-nitrogen bond formation step.
Table 1: Application of this compound in Pharmaceutical Synthesis
| Therapeutic Target | Role of this compound | Resulting Scaffold Component | Reference |
|---|
While halogenated benzoic acid derivatives are a well-established class of compounds in agrochemical research, specific applications of this compound in the synthesis of new pesticides, herbicides, or fungicides are not extensively documented in publicly available scientific literature. The structural motifs present in this molecule, however, are found in some active agrochemical compounds, suggesting its potential as a scaffold for future research and development in this area.
The utility of this compound as an intermediate for specialty chemicals and in materials science is another area where specific examples are not widely reported in the current literature. In principle, its structure could be incorporated into polymers or dyes, with the halogen atoms providing sites for further functionalization or for tuning the material's properties. However, detailed research focusing on this compound for these specific applications has not been prominently published.
Catalytic Applications and Ligand Design
There is a lack of significant information in the public domain regarding the use of this compound in catalytic applications, either as a catalyst itself or as a ligand for the synthesis of metal complexes. The design of ligands often involves specific chelating groups and electronic properties that may not be optimally met by this particular molecular structure without further modification.
Development of Novel Synthetic Pathways for C-C, C-N, and C-O Bond Formation
The presence of both a chloro and an iodo substituent on the aromatic ring of this compound makes it an interesting substrate for the development of novel synthetic methodologies, particularly in the realm of cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in common palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This difference in reactivity could potentially allow for selective, stepwise functionalization of the molecule.
While the potential for such applications is clear from a chemical standpoint, specific studies focused on developing new synthetic pathways for C-C, C-N, or C-O bond formation using this compound as a model substrate are not widely reported. However, its application in the synthesis of pharmaceutical scaffolds provides a practical example of a C-N bond formation. In this context, the carboxylic acid is activated and reacted with an amine to form an amide linkage, a fundamental transformation in organic synthesis. google.comgoogle.com
Table 2: Potential for Bond Formation Reactions
| Bond Type | Potential Reaction | Reactivity Site | Status |
|---|---|---|---|
| C-C | Suzuki, Heck, Sonogashira, etc. | C-I (more reactive), C-Cl (less reactive) | Methodological studies not widely reported |
| C-N | Buchwald-Hartwig amination, Ullmann condensation, Amide coupling | C-I, C-Cl, -COOH | Amide coupling via -COOH group demonstrated in pharmaceutical synthesis google.comgoogle.com |
Rigorous Characterization Techniques for 3 Chloro 5 Iodo 2 Methylbenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For 3-Chloro-5-iodo-2-methylbenzoic acid, the ¹H NMR spectrum is expected to show three distinct signals:
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of δ 10-13 ppm. Its chemical shift can be concentration-dependent.
Aromatic Protons (Ar-H): There are two protons on the benzene (B151609) ring. Due to the substitution pattern, they are not equivalent. They are expected to appear as two distinct signals, likely doublets, in the aromatic region (δ 7.0-8.5 ppm). The proton at position 4 (between the iodine and chlorine) and the proton at position 6 (adjacent to the chlorine) will have their chemical shifts influenced by the surrounding electron-withdrawing halogens and the electron-donating methyl group.
Methyl Protons (-CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group. This signal is expected to appear in the upfield region, typically around δ 2.0-2.5 ppm.
The splitting pattern (multiplicity) of the aromatic signals arises from spin-spin coupling between neighboring protons. For this compound, the two aromatic protons are meta to each other, which would result in a small coupling constant (⁴JHH), potentially leading to narrowly split doublets or appearing as singlets depending on the spectrometer's resolution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| Ar-H (Position 4) | 7.8 - 8.2 | Doublet (d) or Singlet (s) |
| Ar-H (Position 6) | 7.5 - 7.9 | Doublet (d) or Singlet (s) |
Carboxyl Carbon (-COOH): This carbon is the most deshielded and appears furthest downfield, typically in the range of δ 165-175 ppm.
Aromatic Carbons (Ar-C): Six signals are expected for the six carbons of the benzene ring.
The carbons directly bonded to the electronegative halogens (C-Cl and C-I) will have their shifts significantly affected. The C-I bond, due to the "heavy atom effect," can cause the signal for the carbon at position 5 to be shifted upfield relative to what might be expected based on electronegativity alone.
The carbons attached to the methyl group (C2) and the carboxyl group (C1) will also have characteristic shifts.
The carbons bearing hydrogen atoms (C4 and C6) will appear in the typical aromatic region (δ 120-140 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 175 |
| Ar-C1 (-C-COOH) | 130 - 135 |
| Ar-C2 (-C-CH₃) | 138 - 142 |
| Ar-C3 (-C-Cl) | 135 - 140 |
| Ar-C4 (-CH) | 130 - 138 |
| Ar-C5 (-C-I) | 90 - 95 |
| Ar-C6 (-CH) | 128 - 133 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. researchgate.netyoutube.comsdsu.edu
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a weak cross-peak might be observed between the two aromatic protons, confirming their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). youtube.comlibretexts.org It is instrumental in confirming the substitution pattern on the aromatic ring. Key expected correlations include:
The methyl protons (-CH₃) showing cross-peaks to the adjacent aromatic carbons (C1, C2, and C3).
The aromatic proton at C6 showing correlations to C2, C4, and the carbon of the carboxylic acid (C1).
The aromatic proton at C4 showing correlations to C2, C6, and the carbon bearing iodine (C5).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. acs.org
For this compound (C₈H₆ClIO₂), HRMS would provide a precise mass measurement of the molecular ion. The calculated monoisotopic mass is 295.9101 Da. uni.lu A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of chlorine results in a characteristic M+2 peak (from the ³⁷Cl isotope) with an intensity of approximately one-third of the main molecular ion peak (M, from the ³⁵Cl isotope).
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide structural confirmation. Common fragmentation pathways for deprotonated benzoic acid derivatives include the loss of carbon dioxide. sci-hub.se The fragmentation of this compound would likely involve:
Loss of the carboxylic acid group as CO₂.
Subsequent loss of a methyl radical (•CH₃).
Cleavage of the carbon-halogen bonds.
Analysis of the exact masses of these fragment ions helps to confirm the identities of the lost neutral fragments and further validates the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on how they absorb or scatter infrared light.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. docbrown.info
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
Aromatic C=C Stretches: A series of medium to weak bands in the 1450-1600 cm⁻¹ region.
C-Cl and C-I Stretches: These absorptions occur in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds. ias.ac.in For this compound, Raman would be effective for observing:
Symmetric aromatic ring breathing modes. researchgate.net
Vibrations associated with the C-I and C-Cl bonds, which can sometimes be weak in the IR spectrum. ias.ac.in
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (Broad) |
| Carboxylic Acid | C=O stretch | 1680-1710 |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Alkyl | C-H stretch | 2850-3000 |
| Haloalkane | C-Cl stretch | 600-800 |
X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives
X-ray crystallography is the definitive method for determining the exact three-dimensional structure of a molecule in the solid state. caltech.edu By diffracting X-rays off a single crystal, one can determine precise bond lengths, bond angles, and torsional angles.
For analogues and derivatives of this compound, a crystal structure would confirm the substitution pattern on the benzene ring without ambiguity. Furthermore, it would reveal crucial information about intermolecular interactions that govern the crystal packing. A common structural motif for carboxylic acids is the formation of centrosymmetric dimers in the solid state, where two molecules are held together by a pair of strong hydrogen bonds between their carboxyl groups. researchgate.net X-ray crystallography would visualize this dimerization and other potential non-covalent interactions, such as halogen bonding or π-π stacking, which influence the material's physical properties.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-chlorobenzoic acid |
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for the rigorous characterization of this compound and its derivatives. These methods are fundamental for assessing the purity of synthesized batches and for the effective separation of structurally similar isomers, which is a common challenge with substituted benzoic acids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools frequently employed for these analytical tasks.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like substituted benzoic acids. quora.com Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. For acidic compounds such as this compound, the pH of the mobile phase is a critical parameter that influences retention time by controlling the ionization state of the carboxyl group.
The selection of the stationary phase, typically a C8 or C18 bonded silica, and the mobile phase composition, often a mixture of water with acetonitrile (B52724) or methanol (B129727) and an acid modifier like formic acid or phosphoric acid, are optimized to achieve baseline separation of the main compound from any impurities or isomers. sielc.comsielc.com UV detection is commonly used for aromatic compounds due to their strong chromophores. quora.com The development of a robust HPLC method is crucial for ensuring the quality and consistency of Active Pharmaceutical Ingredients (APIs) derived from such compounds. ekb.eg
Interactive Table: Representative HPLC Parameters for Analysis of Substituted Benzoic Acids
| Parameter | Description | Example Value for Substituted Benzoic Acids |
|---|---|---|
| Column | The stationary phase where separation occurs. | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg |
| Mobile Phase | The solvent that moves the analyte through the column. | Gradient of Solvent A (0.1% triethylamine (B128534) in water, pH 4.0) and Solvent B (Acetonitrile:Methanol:Water 70:20:10) ekb.eg |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |
| Detector | The component that detects the analyte as it elutes. | UV at 205 nm ekb.eg |
| Injection Volume | The amount of sample introduced onto the column. | 15 µL ekb.eg |
| Column Temp. | The operating temperature of the column. | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds or those that can be made volatile through derivatization. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability. A common approach is esterification to form, for example, the methyl ester.
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a long capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. This provides not only quantitative information but also structural information, which is invaluable for identifying unknown impurities. The choice of the capillary column's stationary phase is critical for resolving closely related isomers.
Interactive Table: Illustrative GC-MS Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Description | Example Value for Volatile Derivatives |
|---|---|---|
| Column | The stationary phase for separation in the gas phase. | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | The inert gas that carries the sample through the column. | Helium |
| Inlet Temperature | The temperature at which the sample is vaporized. | 250 °C |
| Oven Program | The temperature gradient used to elute compounds. | Initial 100°C, ramp to 280°C at 10°C/min |
| Ionization Mode | The method used to ionize the sample in the mass spectrometer. | Electron Ionization (EI) at 70 eV |
| Mass Range | The range of mass-to-charge ratios scanned by the detector. | 50-500 m/z |
| Derivatization | Chemical modification to increase volatility. | Esterification with Methanol/H₂SO₄ |
The separation of isomers is a significant challenge in the analysis of substituted aromatic compounds. Chromatographic methods, especially HPLC with specialized stationary phases, can offer the selectivity needed to resolve positional isomers. sielc.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can provide unique selectivity for ionic and polar compounds, aiding in the separation of complex mixtures. zodiaclifesciences.com The development of such specific analytical methods is a critical step in the characterization and quality control of this compound and its derivatives.
Computational and Theoretical Chemistry Studies of 3 Chloro 5 Iodo 2 Methylbenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-chloro-5-iodo-2-methylbenzoic acid, DFT calculations would be employed to determine its ground-state electronic structure.
Key parameters that could be calculated include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.
These calculations would likely be performed using a functional such as B3LYP in combination with a suitable basis set that can accurately describe the heavy iodine atom.
Conformational Analysis and Energy Minima Determination
The presence of the carboxylic acid and methyl groups introduces conformational flexibility to this compound. Conformational analysis is essential to identify the most stable three-dimensional arrangements of the atoms.
This would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (primarily the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-O bond within the carboxylic group) and calculating the energy at each step to map out the potential energy surface.
Geometry Optimization: Starting from various initial geometries, the structures would be optimized to find the local and global energy minima, which correspond to the stable conformers of the molecule.
Understanding the preferred conformations is critical as the geometry of the molecule influences its physical properties and biological activity.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape more broadly.
For this compound, MD simulations could reveal:
Conformational Transitions: How the molecule transitions between different stable conformations.
Solvent Effects: The influence of a solvent environment on the conformational preferences and dynamics of the molecule.
Flexibility and Rigidity: Identifying which parts of the molecule are more flexible or rigid, which can be important for its interaction with other molecules.
Reaction Mechanism Studies and Transition State Identification
Theoretical studies are particularly powerful for investigating reaction mechanisms. For this compound, this could involve studying reactions such as esterification, amide formation, or reactions involving the halogen substituents.
Such studies would typically involve:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants and products.
Calculating Activation Energies: Determining the energy barrier for a reaction, which is crucial for predicting reaction rates.
Reaction Pathway Mapping: Tracing the minimum energy path of a reaction to understand the step-by-step mechanism.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.
For this compound, theoretical calculations could provide:
NMR Chemical Shifts: Predicting the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural validation.
IR Vibrational Frequencies: Calculating the vibrational frequencies to help assign the peaks in an experimental IR spectrum to specific molecular vibrations.
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While a QSAR study requires data for a set of related molecules, theoretical descriptors for this compound could be calculated as part of a larger study.
Relevant descriptors for chemical reactivity could include:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.
Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.
Quantum Chemical Descriptors: A wide range of parameters derived from quantum chemical calculations that can quantify various aspects of the molecule's electronic structure and reactivity.
Emerging Research Avenues and Future Outlook
Innovation in Sustainable Synthesis and Process Intensification
The chemical industry is increasingly shifting towards greener and more efficient manufacturing processes. For a molecule like 3-Chloro-5-iodo-2-methylbenzoic acid, future research will likely focus on sustainable synthesis routes that minimize waste and energy consumption. This includes the exploration of catalytic methods to replace stoichiometric reagents, particularly in the halogenation steps. The use of renewable solvents and energy sources, such as photochemical or electrochemical synthesis, could also represent a significant advance. researchgate.netaiche.org
Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is another key area of innovation. aiche.org For the synthesis of this compound, this could involve the development of continuous flow reactors, which offer superior heat and mass transfer, leading to higher yields and purity. researchgate.net
Discovery of Unprecedented Reactivity and Transformation Pathways
The unique substitution pattern of this compound, with its combination of chloro, iodo, and methyl groups on a benzoic acid scaffold, presents opportunities for exploring novel chemical transformations. The differential reactivity of the C-Cl and C-I bonds, for instance, could be exploited for selective cross-coupling reactions to introduce new functional groups. Research into novel catalytic systems that can selectively activate one halogen over the other will be crucial in unlocking the synthetic potential of this molecule. Furthermore, the steric and electronic effects of the substituents could lead to unexpected reactivity and the discovery of new reaction pathways. acs.org
High-Throughput Synthesis and Screening of Derivatives
High-throughput synthesis and screening are powerful tools in drug discovery and materials science for rapidly generating and evaluating large libraries of compounds. acs.orgnih.govnih.gov The this compound scaffold can serve as a starting point for the creation of diverse chemical libraries. By systematically modifying the carboxyl group and the aromatic ring through various chemical reactions, a vast array of derivatives can be synthesized. These libraries can then be screened for biological activity against various therapeutic targets or for desired properties in advanced materials. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made. researchgate.net For this compound, the development of automated flow synthesis platforms would enable its on-demand production with high precision and reproducibility. This would also facilitate the rapid optimization of reaction conditions and the synthesis of derivatives for high-throughput screening. The inherent safety and scalability of flow chemistry make it an attractive approach for the industrial production of this compound and its derivatives.
Advanced Materials Design Incorporating the this compound Scaffold
The rigid, functionalized aromatic core of this compound makes it an interesting building block for the design of advanced materials. Its incorporation into polymers, metal-organic frameworks (MOFs), or organic electronic materials could impart unique properties. For example, the presence of heavy atoms like iodine could lead to materials with interesting photophysical or electronic properties. Future research may explore the synthesis of polymers or coordination compounds derived from this scaffold and investigate their potential applications in areas such as sensing, catalysis, or optoelectronics.
Addressing Synthetic Challenges and Improving Atom Economy
While various synthetic routes to substituted benzoic acids exist, challenges related to regioselectivity, yield, and waste generation often remain. google.comgoogle.comgoogle.com Future research on the synthesis of this compound will likely focus on addressing these challenges. This includes the development of more selective and efficient halogenation and functionalization methods. Improving the atom economy of the synthesis, which is a measure of how many atoms from the reactants are incorporated into the final product, will be a key goal. This can be achieved through the design of catalytic reactions and processes that minimize the formation of byproducts.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-Chloro-5-iodo-2-methylbenzoic acid with high purity?
- Methodological Answer : Synthesis typically involves halogenation and carboxylation steps. For example, iodination of a methyl-substituted benzoic acid precursor using iodine monochloride (ICl) in a controlled acidic medium can introduce the iodo group. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Critical parameters include temperature control (<60°C to prevent dehalogenation) and stoichiometric ratios to minimize byproducts like di-iodinated analogs .
Q. Which analytical techniques are recommended for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl at C2, chloro at C3, iodo at C5) through characteristic splitting patterns and chemical shifts (e.g., deshielded aromatic protons near electronegative groups) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-H]⁻ at m/z 294.8794 for C₈H₅ClIO₂⁻) and isotopic patterns consistent with chlorine and iodine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) by quantifying residual solvents or unreacted precursors .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent photodegradation of the iodo group and oxidation of the methyl substituent. Use desiccants to avoid hydrolysis of the carboxylic acid moiety. Safety protocols include fume hood use, nitrile gloves, and PPE to mitigate risks from iodine vapor and acidic residues .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolves structural ambiguities (e.g., substituent orientation) by providing definitive bond lengths and angles. Submit crystallographic data to repositories like CCDC for independent verification .
- DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons, clarifying assignments in complex splitting scenarios .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize geometry, aiding interpretation of experimental discrepancies .
Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The iodo group’s superior leaving ability (vs. bromo/chloro) enables efficient palladium-catalyzed couplings. Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/Na₂CO₃ (2M) at 80°C. Monitor reaction progress via TLC (silica, UV visualization). Post-reaction, purify products via SPE (C18 cartridges) to remove catalyst residues .
Q. How can computational tools predict this compound’s bioactivity or environmental persistence?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes) based on electrostatic complementarity. Validate with in vitro assays (MIC testing) .
- Environmental Fate Modeling : EPI Suite estimates biodegradation half-lives and bioaccumulation potential using fragment-based QSARs, guiding ecotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
